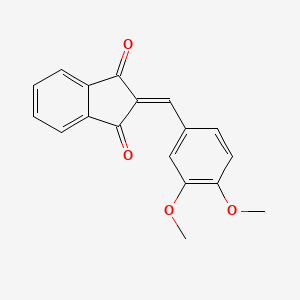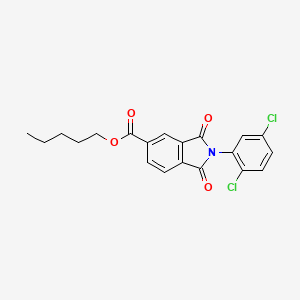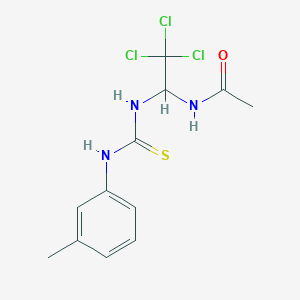![molecular formula C37H58N2O3 B11708687 4-heptyl-N'-{[4-(hexadecyloxy)phenyl]carbonyl}benzohydrazide](/img/structure/B11708687.png)
4-heptyl-N'-{[4-(hexadecyloxy)phenyl]carbonyl}benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-heptyl-N’-{[4-(hexadecyloxy)phenyl]carbonyl}benzohydrazide is a complex organic compound with a molecular formula of C40H64N2O3 This compound is characterized by its unique structure, which includes a heptyl chain, a hexadecyloxyphenyl group, and a benzohydrazide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-heptyl-N’-{[4-(hexadecyloxy)phenyl]carbonyl}benzohydrazide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 4-heptylbenzoic acid with hexadecyloxyphenylhydrazine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like sulfuric acid or hydrochloric acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include steps such as recrystallization and chromatography to purify the final product. The use of automated reactors and precise control of reaction parameters are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
4-heptyl-N’-{[4-(hexadecyloxy)phenyl]carbonyl}benzohydrazide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
4-heptyl-N’-{[4-(hexadecyloxy)phenyl]carbonyl}benzohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-heptyl-N’-{[4-(hexadecyloxy)phenyl]carbonyl}benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-heptyl-N’-[(4-phenylcyclohexyl)carbonyl]benzohydrazide: Similar in structure but with a phenylcyclohexyl group instead of a hexadecyloxyphenyl group.
4-heptyl-N’-[(4-methoxyphenyl)carbonyl]benzohydrazide: Contains a methoxy group instead of a hexadecyloxy group.
Uniqueness
4-heptyl-N’-{[4-(hexadecyloxy)phenyl]carbonyl}benzohydrazide is unique due to its long hexadecyloxy chain, which imparts distinct physical and chemical properties. This structural feature may enhance its solubility in organic solvents and its ability to interact with biological membranes, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C37H58N2O3 |
|---|---|
Poids moléculaire |
578.9 g/mol |
Nom IUPAC |
4-heptyl-N'-(4-hexadecoxybenzoyl)benzohydrazide |
InChI |
InChI=1S/C37H58N2O3/c1-3-5-7-9-10-11-12-13-14-15-16-17-19-21-31-42-35-29-27-34(28-30-35)37(41)39-38-36(40)33-25-23-32(24-26-33)22-20-18-8-6-4-2/h23-30H,3-22,31H2,1-2H3,(H,38,40)(H,39,41) |
Clé InChI |
PBZQKAWVUSXDOQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=C(C=C2)CCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-methyl-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11708607.png)
![2-{[({2,2,2-Trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)carbothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11708618.png)
![5,7-dinitro-N-[3-(trifluoromethyl)phenyl]quinolin-8-amine](/img/structure/B11708633.png)
![4-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-bromo-6-methoxyphenol](/img/structure/B11708634.png)


![Methyl 3-{[2-(dodecylsulfonyl)ethyl]sulfonyl}propanoate](/img/structure/B11708659.png)
![6-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11708661.png)
![3-methyl-N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}benzamide](/img/structure/B11708667.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(2-methoxyphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11708669.png)
![N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-3-methylbenzamide](/img/structure/B11708670.png)

![5-[(3,4-Dimethoxyphenyl)methylidene]-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11708682.png)
